N-tert-butyl-2,6-difluorobenzamide
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Overview
Description
N-tert-butyl-2,6-difluorobenzamide is a chemical compound with the molecular formula C11H13F2NO It is a derivative of benzamide, where the hydrogen atoms in the benzene ring are substituted with fluorine atoms at the 2 and 6 positions, and the amide nitrogen is substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amide group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of N-tert-butyl-2,6-difluoroaniline.
Oxidation: Formation of 2,6-difluorobenzoic acid.
Scientific Research Applications
N-tert-butyl-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2,6-difluorobenzamide involves its interaction with specific molecular targets. In antibacterial applications, it targets the protein FtsZ, which is essential for bacterial cell division. The compound binds to the allosteric site of FtsZ, inhibiting its polymerization and thereby preventing bacterial cell division. This leads to the disruption of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-tert-butyl-2,6-difluorobenzamide
- N,N’-di-tert-butyl-N’'-(2,6-difluorobenzoyl)phosphoric triamide
Uniqueness
N-tert-butyl-2,6-difluorobenzamide is unique due to the presence of both tert-butyl and difluoro substituents, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13F2NO |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
N-tert-butyl-2,6-difluorobenzamide |
InChI |
InChI=1S/C11H13F2NO/c1-11(2,3)14-10(15)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
DTGFXPAMKBRYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
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